N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a chemical compound characterized by the presence of trifluoromethyl and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 3,5-bis(trifluoromethyl)phenyl isocyanate
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and dinitrobenzamide groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O5/c16-14(17,18)8-3-9(15(19,20)21)5-10(4-8)22-13(25)7-1-11(23(26)27)6-12(2-7)24(28)29/h1-6H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMSJTVMLPKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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